2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the quinolin-4-one acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 4-methoxyphenyl group. The benzoyl and fluoro substituents enhance electronic interactions with biological targets, while the 4-methoxyphenyl group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUKVDRACLCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinolone core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinolone structure
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinolone core can be oxidized to form quinones.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the quinolone ring can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced derivatives, and various substituted quinolones, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the mechanisms of bacterial resistance to quinolones. It can also serve as a lead compound for the development of new antibacterial agents.
Medicine
Medically, this compound has potential as an antibacterial agent. Its structure allows it to interfere with bacterial DNA replication, making it effective against a range of bacterial infections.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its synthesis and modification can lead to the creation of novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key attributes, based on the provided evidence:
Key Structural and Functional Insights:
Fluorine at position 6 (common in ) improves metabolic stability and membrane permeability via reduced oxidative metabolism. Methoxy groups (e.g., in ) increase solubility but may reduce blood-brain barrier penetration due to higher polarity.
Dimethoxyphenyl () or chlorophenyl () substituents on the acetamide moiety modulate electronic effects and solubility.
Core Structure Variations: Chromen-4-one derivatives () lack the quinolin-4-one nitrogen, reducing hydrogen-bonding capacity compared to the target compound. Sulfonyl-substituted analogs () exhibit stronger electron-withdrawing effects, which may enhance reactivity but reduce bioavailability.
Biological Activity
The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic derivative of quinoline that has gained attention for its potential biological activities. Its unique structure combines a quinoline moiety with an acetamide group, suggesting various pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 469.50 g/mol. The structural complexity arises from the presence of multiple functional groups, including a benzoyl group and a methoxyphenyl substituent. These features enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H21FN2O4 |
| Molecular Weight | 469.50 g/mol |
| Functional Groups | Amide, Ketone |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Quinoline Core : Utilizing starting materials such as benzoyl derivatives and fluorinated compounds.
- Amidation Reaction : Coupling the quinoline derivative with 4-methoxyphenylacetic acid to form the acetamide linkage.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.
Anticancer Activity
Preliminary studies suggest that compounds similar to this quinoline derivative exhibit significant anticancer properties. For instance, in vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, indicating potential use in cancer therapeutics.
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes involved in metabolic pathways. For example, quinoline derivatives are known to act as inhibitors of certain kinases and phosphodiesterases, which are critical in cancer and inflammatory pathways.
Antimicrobial Properties
Research indicates that quinoline derivatives often possess antimicrobial activity against a range of pathogens. The presence of the fluorine atom in this compound may enhance its potency against bacterial strains by increasing lipophilicity and membrane penetration.
The mechanism by which this compound exerts its biological effects likely involves:
- DNA Intercalation : The planar structure of the quinoline core may allow it to intercalate between DNA bases, disrupting replication processes.
- Enzyme Interaction : The functional groups can form hydrogen bonds and π-stacking interactions with enzyme active sites, inhibiting their function.
Case Studies
A case study involving similar quinoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. For instance:
- Compound A : Exhibited an IC50 value of 5 µM against breast cancer cells.
- Compound B : Showed selective inhibition of a specific kinase involved in cell signaling pathways.
These findings highlight the therapeutic potential of compounds structurally related to This compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
